REACTION_CXSMILES
|
CC1ON=C(C(NC(C2C=CC(N[C:22](=[O:41])[CH2:23][C:24]3[CH:40]=[CH:39][C:27]4[N:28]=C(NC5C=CC=CC=5C)[O:30][C:26]=4[CH:25]=3)=CC=2)CC(O)=O)=O)C=1.C([O-])=[O:43].[NH4+].[CH2:46](O)[CH3:47]>[Pd]>[NH2:28][C:27]1[CH:39]=[CH:40][C:24]([CH2:23][C:22]([O:41][CH2:46][CH3:47])=[O:43])=[CH:25][C:26]=1[OH:30] |f:1.2|
|
Name
|
ethyl 3-hydroxy-4-nitrophenylacetate
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=NO1)C(=O)NC(CC(=O)O)C1=CC=C(C=C1)NC(CC1=CC2=C(N=C(O2)NC2=C(C=CC=C2)C)C=C1)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After 30 minutes the mixture was filtered hot through a pad of celite
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)CC(=O)OCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |